Palustrin-2ISb vs. Truncated Analogue GL-29: MIC Comparison Against Key Pathogens
Palustrin-2ISb exhibits significant antimicrobial activity against S. aureus and E. coli but weak activity against MRSA and none against C. albicans. The truncated analogue palustrin-2ISb-des-C7 (GL-29), which lacks the 7 C-terminal amino acids, shows markedly improved potency: a 4-fold lower MIC against E. coli and an 8-fold lower MIC against MRSA. Additionally, GL-29 gains activity against C. albicans at 100 μM, whereas the parent peptide shows no activity at this concentration [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against bacterial and fungal strains |
|---|---|
| Target Compound Data | S. aureus: 6.3 μM; E. coli: 6.3 μM; MRSA: 100 μM; C. albicans: no activity at 100 μM |
| Comparator Or Baseline | GL-29 (palustrin-2ISb-des-C7): S. aureus: 6.3 μM; E. coli: 1.6 μM; MRSA: 12.5 μM; C. albicans: 100 μM |
| Quantified Difference | E. coli: 4-fold lower MIC; MRSA: 8-fold lower MIC; C. albicans: gain of activity |
| Conditions | Broth microdilution assay; synthetic peptides |
Why This Matters
Procurement of the native palustrin-2ISb precursor protein or its truncated analogue must align with the specific pathogen spectrum of interest; GL-29 is superior for MRSA and C. albicans applications, while the native peptide may serve as a baseline for SAR studies.
- [1] Liu, S., Lin, Y., Liu, J., Chen, X., Ma, C., Xi, X., Zhou, M., Chen, T., Burrows, J. F., & Wang, L. (2022). Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb. Antibiotics, 11(8), 1048. View Source
